molecular formula C11H13NO3 B13688823 Methyl 6-Aminochroman-3-carboxylate

Methyl 6-Aminochroman-3-carboxylate

Cat. No.: B13688823
M. Wt: 207.23 g/mol
InChI Key: DCXIJWWQHCTBDI-UHFFFAOYSA-N
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Description

Methyl 6-Aminochroman-3-carboxylate is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Aminochroman-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chroman ring. Subsequent amination and esterification steps yield the desired compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Aminochroman-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chroman ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.

Scientific Research Applications

Methyl 6-Aminochroman-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing treatments for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-Aminochroman-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

    Methyl 6-Aminochroman-3-carboxylate: Known for its diverse applications in medicinal chemistry.

    Methyl 3-Amino-1H-indole-2-carboxylate: Used in the synthesis of indole derivatives with biological activity.

    Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral properties.

Uniqueness: this compound stands out due to its unique chroman structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in drug development highlight its significance in scientific research.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 6-amino-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6,12H2,1H3

InChI Key

DCXIJWWQHCTBDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)N)OC1

Origin of Product

United States

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